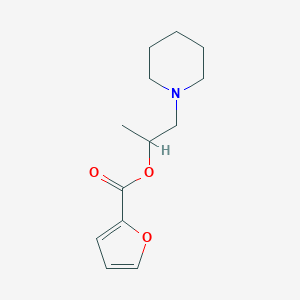![molecular formula C14H20FNO2 B295129 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295129.png)
2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is a chemical compound that belongs to the class of benzoates. It is a commonly used compound in scientific research due to its unique properties and applications.
作用機序
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is based on its ability to bind to proteins and other biomolecules. It can interact with amino acid residues in proteins and form stable complexes that can be detected by fluorescence spectroscopy. This interaction can also lead to changes in the conformation and activity of proteins, which can be used to study their function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In general, it has been shown to be non-toxic and have minimal effects on cellular function. However, at high concentrations, it can interfere with protein function and lead to cell death.
実験室実験の利点と制限
One of the main advantages of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is its high sensitivity and selectivity for protein binding. It can be used in a wide range of applications, including protein-protein interactions, drug discovery, and biomarker identification. However, it also has some limitations, such as its potential interference with protein function at high concentrations and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-ligand interactions in live cells. Another direction is the use of this compound in the development of new therapeutic agents for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, there is a need for further research on the potential limitations and side effects of this compound in order to optimize its use in scientific research.
Conclusion:
In conclusion, this compound is a versatile and widely used compound in scientific research. Its unique properties and applications make it a valuable tool for the study of protein-ligand interactions, drug discovery, and biomarker identification. However, further research is needed to optimize its use and minimize potential limitations and side effects.
合成法
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate involves the reaction between 3-fluorobenzoic acid and tert-butyl(methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place at room temperature and yields the desired product in good yield.
科学的研究の応用
2-[Tert-butyl(methyl)amino]ethyl 3-fluorobenzoate is widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to study the binding interactions between proteins and ligands. It can also be used as a labeling reagent in mass spectrometry to identify and quantify proteins and peptides. Additionally, it has been used in the development of new drugs and therapeutic agents.
特性
分子式 |
C14H20FNO2 |
|---|---|
分子量 |
253.31 g/mol |
IUPAC名 |
2-[tert-butyl(methyl)amino]ethyl 3-fluorobenzoate |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)16(4)8-9-18-13(17)11-6-5-7-12(15)10-11/h5-7,10H,8-9H2,1-4H3 |
InChIキー |
VHODVJCYWUAQEB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
正規SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)












